molecular formula C19H18ClF3N6O2 B4525745 N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B4525745
M. Wt: 454.8 g/mol
InChI Key: GZLXAKBCGJZSQB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 2. This compound is part of a broader class of triazolo-pyridazine derivatives, which are explored for their bioactivity in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory applications .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6O2/c1-31-14-5-4-12(9-13(14)20)24-17(30)11-3-2-8-28(10-11)16-7-6-15-25-26-18(19(21,22)23)29(15)27-16/h4-7,9,11H,2-3,8,10H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLXAKBCGJZSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

    Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a piperidine ring, a triazolo-pyridazine moiety, and chloro and methoxy substituents. The synthesis of such compounds typically involves multi-step organic reactions that may include:

  • Microwave-assisted synthesis for efficiency and yield improvements.
  • Sonogashira coupling techniques to form carbon-carbon bonds.
  • NMR spectroscopy to confirm the structure of synthesized compounds.

The biological applications of this compound are primarily centered around its potential as an antimicrobial agent and antidepressant . Research indicates that derivatives of similar triazolo-pyridazine compounds exhibit:

  • Antifungal Activity : Studies have shown that some derivatives can inhibit the growth of phytopathogenic fungi effectively, outperforming traditional fungicides like carboxin and boscalid . This suggests potential applications in agricultural settings.
  • Antidepressant Properties : The structural similarity to known antidepressants suggests that this compound may exhibit similar pharmacological effects. Triazolo-pyridazine derivatives are recognized for their ability to modulate serotonin pathways, which are crucial in the treatment of depression .

Therapeutic Potential

The compound's unique structure allows it to interact with various biological targets. Some potential therapeutic applications include:

  • Anti-inflammatory agents : Compounds in this class have shown promise in reducing inflammation through modulation of inflammatory pathways .
  • Antihypertensive effects : Similar compounds have been noted for their ability to lower blood pressure, indicating a potential role in cardiovascular therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

StudyCompoundFindings
N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamideExhibited moderate antifungal activity against G. zeae with over 50% inhibition at 100 µg/mL.
1,2,4-triazolo[4,3-a]pyridine derivativesDemonstrated antidepressant-like effects in animal models.
5-Methyl-3-(3-methyl­phen­yl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidinesShowed anti-inflammatory properties and potential as analgesics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazolopyridazine ring and trifluoromethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • Analog 1 : N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide

    • Structural Difference : The aryl group lacks the 4-methoxy substituent present in the target compound, and the triazolo-pyridazine core has a methyl group instead of trifluoromethyl.
    • Impact : The absence of the electron-donating methoxy group may reduce solubility, while the methyl group (less electronegative than CF₃) could decrease metabolic stability .
  • Analog 2 : N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

    • Structural Difference : Replaces triazolo-pyridazine with pyrazolo-pyridine and substitutes fluorine at position 4 of the phenyl group.
    • Impact : The pyrazolo-pyridine core may alter binding affinity to target enzymes, while the fluorine atom enhances lipophilicity compared to methoxy .

Modifications to the Triazolo-Pyridazine Core

  • Analog 3: 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine Structural Difference: Features a cyclobutyl group at position 7 and a difluorophenyl substituent.
  • Analog 4 : 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl derivatives

    • Structural Difference : Methyl substituent on the triazolo-pyridazine core and variable benzamide/sulfonamide groups.
    • Biological Data : These analogs exhibit moderate antimicrobial activity, suggesting that the trifluoromethyl group in the target compound could enhance potency due to increased electronegativity .

Piperidine Carboxamide Positional Isomerism

  • Analog 5 : N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
    • Structural Difference : The carboxamide group is at position 4 of the piperidine ring instead of position 3.
    • Impact : Positional isomerism may alter conformational flexibility, affecting binding to target proteins .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Aryl Substituent Triazolo Substituent Piperidine Position Key Properties
Target Compound Triazolo[4,3-b]pyridazine 3-chloro-4-methoxyphenyl CF₃ 3 High electronegativity, moderate solubility
Analog 1 Triazolo[4,3-b]pyridazine 3-chlorophenyl CH₃ 3 Lower solubility, reduced metabolic stability
Analog 4 Triazolo[4,3-b]pyridazine Variable CH₃ 3 Moderate antimicrobial activity
Analog 5 Triazolo[4,3-b]pyridazine 3-chloro-4-methoxyphenyl CH₃ 4 Altered conformational flexibility

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and target binding compared to methyl-substituted analogs .
  • Solubility: The 4-methoxy group on the aryl ring improves aqueous solubility relative to non-methoxy analogs, which is critical for oral bioavailability .
  • Positional Isomerism : Piperidine-3-carboxamide analogs may exhibit superior target engagement compared to piperidine-4-carboxamide derivatives due to spatial alignment with enzyme active sites .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a piperidine moiety with triazole and pyridazine rings, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H18ClF3N4OC_{17}H_{18}ClF_3N_4O, and its structure can be detailed as follows:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring.
  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyridazine ring : A six-membered ring with two nitrogen atoms.
  • Chloro and trifluoromethyl substituents : These groups enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, demonstrating its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. In one study, derivatives of triazole were screened against various cancer cell lines, showing promising results. For instance, certain derivatives displayed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) .

Antiviral Properties

Compounds with similar structural motifs have been noted for their antiviral activities. Triazole derivatives have been reported to inhibit viral replication in vitro, suggesting that this compound may also possess such properties .

Anti-inflammatory Effects

The incorporation of the triazole ring has been associated with anti-inflammatory effects. Studies have shown that similar compounds can reduce inflammation markers in cellular models . The mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Screening for Anticancer Activity :
    • A study conducted on a library of drug candidates identified several triazole derivatives with significant cytotoxicity against MCF-7 cells. The most potent compounds had IC50 values ranging from 10 to 30 μM .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This was particularly noted in studies involving human breast cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • The presence of halogen atoms (like chlorine and fluorine) was found to enhance the biological activity by improving binding affinity to target proteins involved in cancer progression .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (μM)Reference
AnticancerMCF-710 - 30
AnticancerHCT-1166.2
AntiviralVarious VirusesNot specified
Anti-inflammatoryCellular ModelsNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

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